4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
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Overview
Description
4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is a chemical compound that features a chloro-substituted aniline linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the reaction of 4-chloroaniline with 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out under reductive amination conditions using a reducing agent such as sodium borohydride (NaBH4) in the presence of iodine (I2) as a catalyst . The reaction is performed in methanol (MeOH) at room temperature, resulting in the formation of the desired product.
Industrial Production Methods
For large-scale production, the process may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
- 4-Chloro-N-[(3-ethyl-1H-pyrazol-4-yl)methyl]aniline
- 4-Chloro-N-[(3-methyl-1H-pyrazol-5-yl)methyl]aniline
Uniqueness
4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group and the pyrazole ring provides a distinct chemical environment that can be exploited for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12ClN3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H12ClN3/c1-8-9(7-14-15-8)6-13-11-4-2-10(12)3-5-11/h2-5,7,13H,6H2,1H3,(H,14,15) |
InChI Key |
VDCPZGQVVCYLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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